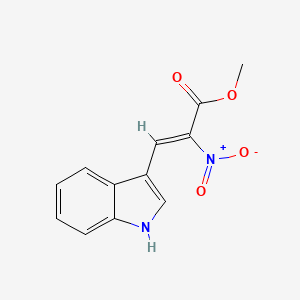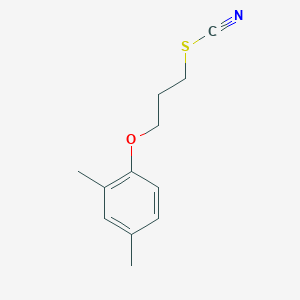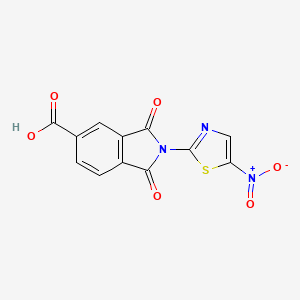![molecular formula C18H21N3O3 B5031175 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide, also known as ABT-888, is a small molecule inhibitor that has shown promising results in cancer research. This compound belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a promising class of anticancer agents.
作用機序
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is a potent inhibitor of PARP, an enzyme that plays a key role in the repair of DNA damage. PARP inhibitors work by preventing the repair of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks and subsequent cell death. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been well-tolerated in clinical trials, with manageable side effects such as nausea, vomiting, and fatigue. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to have a dose-dependent effect on PARP inhibition, with higher doses leading to greater inhibition of PARP activity.
実験室実験の利点と制限
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents, making it a useful tool for combination studies. However, one limitation of 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is that it may not be effective in all cancer types, as some tumors may have alternative DNA repair pathways that can compensate for the inhibition of PARP.
将来の方向性
There are several future directions for research on 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide. One area of interest is the use of 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide in combination with immune checkpoint inhibitors, which have shown promising results in cancer therapy. Another area of interest is the development of biomarkers that can predict response to PARP inhibitors, which could help identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research on the development of second-generation PARP inhibitors that may have improved efficacy and selectivity.
合成法
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is synthesized by a multistep process that involves the condensation of 3-methoxypropylamine with 3-nitrobenzoic acid to form 3-(3-nitrobenzamido)propylamine. This intermediate is then reduced to 3-(3-aminobenzamido)propylamine, which is further reacted with aniline-4-carboxylic acid to form the final product, 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide.
科学的研究の応用
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively studied for its potential use in cancer therapy. The compound has shown promising results in preclinical studies as a single agent or in combination with other chemotherapeutic agents. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation, cisplatin, and temozolomide, by inhibiting the repair of DNA damage.
特性
IUPAC Name |
N-(3-methoxypropyl)-3-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-12-6-11-19-17(22)14-7-5-10-16(13-14)21-18(23)20-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGOZZJQDFVYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5031105.png)




![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![ethyl (1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B5031148.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)
![2-(4-methylphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5031181.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5031185.png)
